

Key chemical properties of 2-(Bromomethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)benzaldehyde

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An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

This guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of **2-(Bromomethyl)benzaldehyde**, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

2-(Bromomethyl)benzaldehyde is a bifunctional organic compound featuring both an aldehyde and a bromomethyl group attached to a benzene ring at ortho positions. This unique arrangement makes it a valuable and versatile building block in organic synthesis.

Physicochemical Data

The key physicochemical properties of **2-(Bromomethyl)benzaldehyde** are summarized in the table below. It is important to note that while some experimental values for related isomers are available, specific data for the 2-isomer can be limited.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO	[1][2]
Molecular Weight	199.04 g/mol	[1][3][4]
CAS Number	60633-91-2	[1][2][3][4]
Appearance	Crystalline powder	[5]
Melting Point	99 °C (for 4-isomer)	[5]
Storage Temperature	2-8°C, under inert gas	[4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-(Bromomethyl)benzaldehyde**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for each type of proton. The aldehydic proton (-CHO) typically appears as a singlet far downfield around δ 10.0 ppm.[3] The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate as a singlet around δ 4.5-5.0 ppm.[3] The four aromatic protons will exhibit a complex multiplet pattern in the δ 7.0-8.0 ppm region.[3]
- **Infrared (IR) Spectroscopy:** The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde is expected around 1700 cm⁻¹.[6] Additional bands corresponding to aromatic C-H stretching will be observed between 3000 and 3100 cm⁻¹, while C-H vibrations of the aldehyde group may appear between 2650 and 2880 cm⁻¹.[6]

Reactivity and Synthetic Applications

The strategic value of **2-(Bromomethyl)benzaldehyde** lies in its dual reactivity, functioning as a bifunctional electrophile.[3] The aldehyde and bromomethyl groups can react selectively or in tandem, enabling the efficient construction of complex molecular architectures.

- **Aldehyde Group Reactivity:** The aldehyde moiety is susceptible to a wide range of nucleophilic addition and condensation reactions, including Wittig reactions to form alkenes,

reduction to a primary alcohol, and reductive amination.[3]

- **Bromomethyl Group Reactivity:** The bromomethyl group is a reactive benzylic halide, making it an excellent substrate for S_N2 nucleophilic substitution reactions. This allows for the facile introduction of various functionalities by reaction with nucleophiles such as amines, alcohols, thiols, and cyanides.[3]

A primary application of this compound is in the synthesis of fused heterocyclic systems, most notably isoindole derivatives.[3]

Experimental Protocols

Synthesis of 2-(Bromomethyl)benzaldehyde

The most direct synthetic route involves the selective free-radical bromination of the benzylic position of 2-methylbenzaldehyde.[3]

Methodology:

- Dissolve 2-methylbenzaldehyde in a suitable non-polar solvent (e.g., carbon tetrachloride).
- Add a radical initiator (e.g., AIBN or benzoyl peroxide) and N-bromosuccinimide (NBS).
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography or recrystallization to yield pure **2-(Bromomethyl)benzaldehyde**.

Synthesis of 2-Substituted Isoindoles

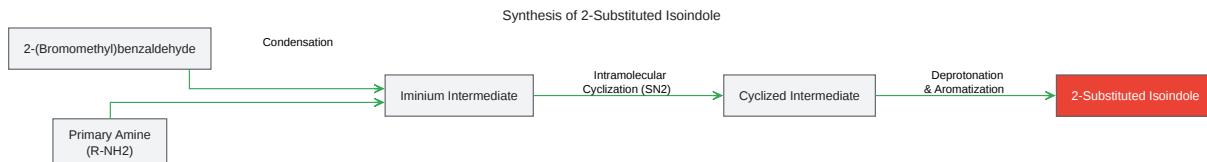
2-(Bromomethyl)benzaldehyde serves as a key precursor for a direct and efficient one-step synthesis of 2-substituted isoindoles.[\[7\]](#)

Methodology:

- Dissolve **2-(Bromomethyl)benzaldehyde** in a protic solvent such as ethanol.
- Add one equivalent of a primary amine (aliphatic or aromatic) to the solution at room temperature.
- Stir the reaction mixture. The reaction typically proceeds readily, often without the need for heating.[\[7\]](#)
- The formation of the isoindole can be monitored by TLC.
- Upon completion, the solvent is typically removed under reduced pressure.
- The resulting crude isoindole derivative can be purified by standard techniques such as column chromatography. Due to the potential reactivity of isoindoles, they are often generated and used *in situ* for subsequent reactions, such as Diels-Alder cycloadditions.[\[7\]](#)

Visualization of Key Reaction Pathway

The following diagram illustrates the reaction pathway for the synthesis of a 2-substituted isoindole from **2-(Bromomethyl)benzaldehyde** and a primary amine. This reaction proceeds through an initial nucleophilic attack of the amine on the aldehyde, followed by an intramolecular S_N2 reaction.



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Caption: Reaction pathway for isoindole synthesis.

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- To cite this document: BenchChem. [Key chemical properties of 2-(Bromomethyl)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b049007#key-chemical-properties-of-2-bromomethyl-benzaldehyde>]

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